2-(3,4-二甲基-2,5-二氧代吡咯烷-1-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a series of hybrid pyrrolidine-2,5-dione derivatives, which showed potent anticonvulsant properties . Another study reported the reactions of alkyl 4-aminobenzoates with maleic anhydride to give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, a study reported the structure-activity relationship of 2,5-dimethylpyrrole derivatives . Another study reported the structure of pyrrolidine-2,5-dione ring linked by two or three methylene carbon linkers with morpholine or 4-arylpiperazine fragment .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a study reported that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a study reported the properties of 2,5-dioxopyrrolidin-1-yl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate .科学研究应用

合成和化学性质

2-(3,4-二甲基-2,5-二氧代吡咯烷-1-基)乙酸作为药理活性分子和复杂有机化合物合成的关键中间体。例如,它用于通过分子间 [2+2]-光环加成反应合成环状 γ-氨基丁酸类似物,突出了其在构建具有潜在神经递质活性的环状化合物方面的多功能性 (Petz 等,2019)。

药理学应用

该化合物已证明具有显着的药理学潜力,特别是在抑制环氧化酶和 5-脂氧合酶方面。这种抑制作用表明其在开发抗炎和镇痛药物方面的效用,指出了其在创造无胃肠道损伤(传统非甾体抗炎药 (NSAIDs) 的常见副作用)的双重作用药物中的作用 (Laufer 等,1994)。

材料科学与催化

在材料科学和催化中,2-(3,4-二甲基-2,5-二氧代吡咯烷-1-基)乙酸的衍生物用于增强催化剂和材料的性能。例如,相关化合物的环钯配合物因其光物理性质而受到研究,这对于在光电子学中的应用以及在室温下作为溶液中的发射器至关重要 (Mancilha 等,2011)。

环境与农业化学

该化合物及其衍生物在环境和农业化学中得到应用,特别是在除草剂和杀虫剂的研究中。对相关苯氧基乙酸在聚合物材料上的吸附热力学的研究有助于了解除草剂在农业中的环境归趋和有效应用 (Khan & Akhtar,2011)。

先进合成技术

对包括 2-(3,4-二甲基-2,5-二氧代吡咯烷-1-基)乙酸在内的新型合成方法的研究,使得能够开发用于创建复杂有机分子的高效、一步、多步策略。这些进步促进了具有潜在药用价值的化合物的快速生产,突出了该化合物在创新有机合成中的作用 (Li 等,2021)。

作用机制

Target of Action

Similar compounds have been shown to interact with various cellular targets, influencing processes such as monoclonal antibody production

Mode of Action

It’s known that similar compounds can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . This suggests that the compound may interact with cellular metabolism and energy production pathways.

Result of Action

Similar compounds have been shown to increase monoclonal antibody production and suppress the galactosylation on a monoclonal antibody . This suggests that the compound may have potential applications in biotechnology and pharmaceutical industries.

安全和危害

未来方向

The future directions for the study of similar compounds include further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, the promising in vivo activity profile and drug-like properties of these compounds make them interesting candidates for further preclinical development .

生化分析

Biochemical Properties

2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often involve the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, enhancing its binding affinity and specificity .

Cellular Effects

2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. This modulation can result in changes in gene expression, affecting the transcription of genes involved in cell growth, differentiation, and apoptosis. Additionally, the compound can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through different metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding is often facilitated by hydrogen bonds, hydrophobic interactions, and van der Waals forces. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical applications .

Dosage Effects in Animal Models

The effects of 2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, such as enhancing enzyme activity and promoting cell growth. At high doses, the compound can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and cell death. Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels. These findings underscore the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes, thereby impacting the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, 2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s uptake, localization, and accumulation in specific cellular compartments. The compound’s transport and distribution can influence its bioavailability and efficacy, as well as its potential for off-target effects. Understanding these processes is crucial for optimizing the compound’s therapeutic applications .

Subcellular Localization

The subcellular localization of 2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

属性

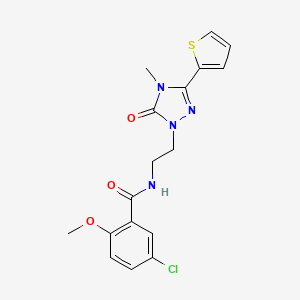

IUPAC Name |

2-(3,4-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-4-5(2)8(13)9(7(4)12)3-6(10)11/h4-5H,3H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLUUCPPHRXGEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N(C1=O)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-8-(3-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881827.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2881829.png)

![3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one](/img/structure/B2881830.png)

![1-(2-Hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2881831.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B2881832.png)

methanone](/img/structure/B2881834.png)

![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2881839.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2881842.png)

![3-[(3-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2881844.png)

![N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2881845.png)

![Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2881846.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2881848.png)